molecular formula C13H16O3 B13319515 Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

Cat. No.: B13319515
M. Wt: 220.26 g/mol
InChI Key: GVOITKQMPJGTHC-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C13H16O3. It is a colorless liquid at room temperature and is known for its unique cyclobutane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate typically involves the reaction of benzyl alcohol with 3-hydroxy-1-methylcyclobutane-1-carboxylic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl 3-oxo-1-methylcyclobutane-1-carboxylate or Benzyl 3-carboxy-1-methylcyclobutane-1-carboxylate.

    Reduction: Benzyl 3-hydroxy-1-methylcyclobutanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
  • Benzyl 3-hydroxy-1-ethylcyclobutane-1-carboxylate
  • Benzyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate

Uniqueness

Benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its reactivity and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-13(7-11(14)8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3

InChI Key

GVOITKQMPJGTHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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